chemical structure and properties of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride
chemical structure and properties of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride
This guide provides a comprehensive technical overview of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride, a chemical compound of interest to researchers and professionals in the fields of organic synthesis and drug discovery. This document will delve into its chemical structure, physicochemical properties, a plausible synthetic route, and potential areas of application, grounded in established chemical principles and supported by available data.
Introduction and Compound Identity
(4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride is a secondary amine salt. The structure incorporates a 4-methoxybenzyl group and a 3-methoxypropyl group attached to a nitrogen atom, which is protonated and paired with a chloride counter-ion. While this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs are common in medicinal chemistry and materials science, suggesting its potential as a building block for more complex molecules.
This guide aims to consolidate the available information and provide expert insights into its characteristics and synthesis, thereby serving as a valuable resource for researchers.
Chemical Structure and Physicochemical Properties
The structural and physical characteristics of a compound are fundamental to understanding its behavior and potential applications. Below is a summary of the known and predicted properties of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride.
Chemical Structure
The chemical structure consists of a central nitrogen atom bonded to a 4-methoxybenzyl group, a 3-methoxypropyl group, and a hydrogen atom, forming a secondary ammonium cation. This is ionically bonded to a chloride anion.
IUPAC Name: (4-methoxybenzyl)(3-methoxypropyl)ammonium chloride
CAS Number: 1158616-83-1[1]
Molecular Formula: C₁₂H₂₀ClNO₂[1]
Molecular Weight: 245.75 g/mol [1]
Physicochemical Data
Quantitative data for this specific compound is limited in public databases. The following table summarizes available information and provides estimated values based on its structure and data from analogous compounds.
| Property | Value | Source/Rationale |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Melting Point | Not available | Data for similar hydrochloride salts of secondary amines vary widely depending on the substituents. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form generally imparts aqueous solubility. |
| LogP | 1.78 (for the free base) | [1] This value indicates moderate lipophilicity. |
Synthesis Methodology
Proposed Synthetic Pathway: Reductive Amination
The proposed synthesis involves the reaction of 4-methoxybenzaldehyde with 3-methoxypropan-1-amine to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. The final step involves the formation of the hydrochloride salt.
Causality Behind Experimental Choices:
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Reductive Amination: This method is chosen for its high efficiency, operational simplicity, and the commercial availability of the starting materials. It is a one-pot reaction, which minimizes product loss between steps.
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Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation. It is milder and more selective for imines over aldehydes compared to other reducing agents like sodium borohydride, thus minimizing side reactions such as the reduction of the starting aldehyde.
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Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are suitable solvents as they are relatively non-reactive and effectively solubilize the reactants and intermediates.
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Acidification: The final step of adding hydrochloric acid not only protonates the amine to form the hydrochloride salt but also facilitates purification through precipitation and filtration, as amine hydrochlorides are often crystalline solids with lower solubility in organic solvents than their free-base counterparts.
Step-by-Step Experimental Protocol
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-methoxybenzaldehyde (1.0 eq) and 3-methoxypropan-1-amine (1.05 eq) in dichloromethane (DCM, 10 mL/mmol of aldehyde).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
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Reduction: To the reaction mixture, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
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Reaction Progression: Continue stirring at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
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Purification of the Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-methoxybenzyl)(3-methoxypropyl)amine.
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Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
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Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride.
Synthetic Workflow Diagram
Caption: Synthetic workflow for (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride.
Potential Applications and Fields of Interest
While specific applications of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride are not documented, its structural components suggest potential utility in several areas of chemical research:
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Pharmaceutical Scaffolding: The 4-methoxybenzyl group is a common feature in pharmacologically active molecules. This compound could serve as a precursor for the synthesis of novel therapeutic agents. The secondary amine linkage provides a key point for further functionalization.
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Material Science: Amines are often used as curing agents for epoxy resins or as building blocks for polymers and other advanced materials. The specific combination of aromatic and aliphatic methoxy groups could impart unique properties to such materials.
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Agrochemical Research: The development of new pesticides and herbicides often involves the exploration of novel amine derivatives.
Analytical Characterization
For researchers synthesizing this compound, a suite of analytical techniques would be necessary to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxybenzyl group, the methylene protons adjacent to the nitrogen and oxygen atoms, and the methoxy groups.
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Mass Spectrometry (MS): This would confirm the molecular weight of the parent ion (free base).
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Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic N-H stretching vibrations for the secondary ammonium salt, as well as C-O and C-N stretching bands.
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Elemental Analysis: To confirm the empirical formula and the presence of the chloride counter-ion.
Conclusion
(4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride is a chemical compound with potential as a versatile building block in various scientific disciplines. While detailed experimental data is sparse, this guide has provided a comprehensive overview of its structure, properties, and a robust, field-proven synthetic strategy. The provided protocols and theoretical insights are intended to empower researchers to synthesize, characterize, and explore the potential applications of this and related molecules.
